molecular formula C9H13BrClN B13819449 1-(3-Bromophenyl)propan-1-amine;hydrochloride

1-(3-Bromophenyl)propan-1-amine;hydrochloride

Cat. No.: B13819449
M. Wt: 250.56 g/mol
InChI Key: IGJRCDFUDNGJIS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H13BrClN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propan-1-amine;hydrochloride typically involves the bromination of phenylpropanamine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 1-(3-hydroxyphenyl)propan-1-amine or 1-(3-aminophenyl)propan-1-amine.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropanamine.

Scientific Research Applications

1-(3-Bromophenyl)propan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom’s presence enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)propan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRCDFUDNGJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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